![molecular formula C12H14BrClO2 B13621806 3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane is a chemical compound with the molecular formula C12H14BrClO2. It is also known by its IUPAC name, 2-bromo-1-(2-chlorophenyl)ethyl tetrahydro-3-furanyl ether . This compound is characterized by the presence of a bromine atom, a chlorine atom, and an oxolane ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane typically involves the reaction of 2-bromo-1-(2-chlorophenyl)ethanol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers, amines, and thiols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Applications De Recherche Scientifique
3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. Additionally, the oxolane ring can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethanol
- 2-Bromo-1-(2-chlorophenyl)ethanone
- 2-Chloro-1-(2-bromophenyl)ethanol
Uniqueness
3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane is unique due to the presence of both bromine and chlorine atoms along with an oxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
3-[2-bromo-1-(2-chlorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
Clé InChI |
JFXHKZUWJHARNK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC(CBr)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


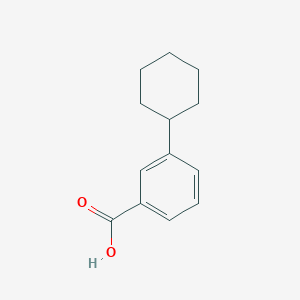
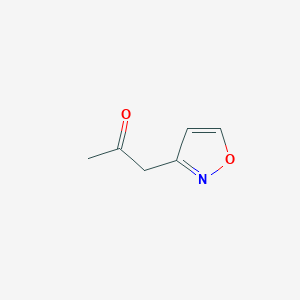
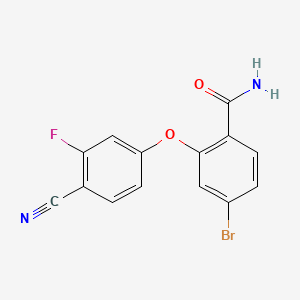
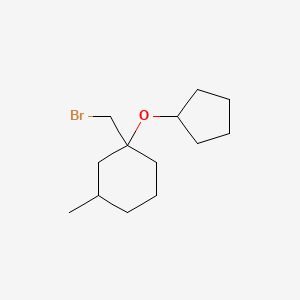
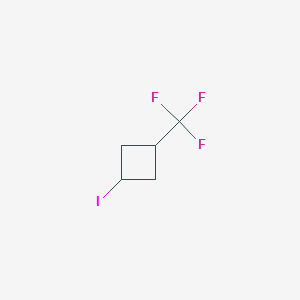
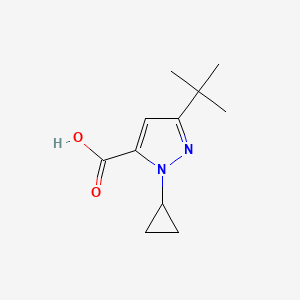
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)
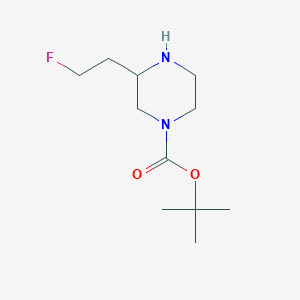
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
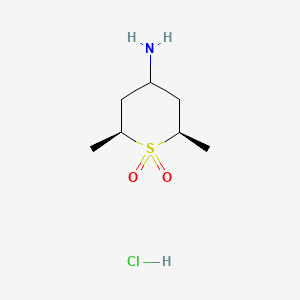
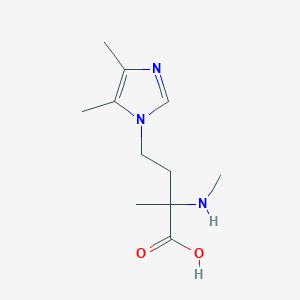
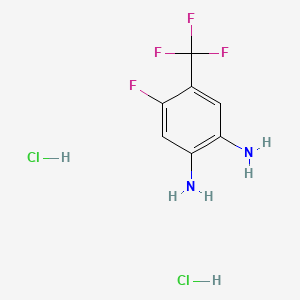
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)
